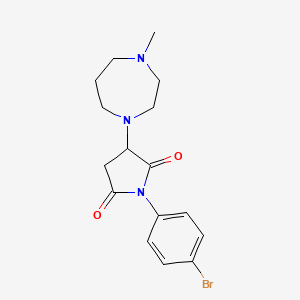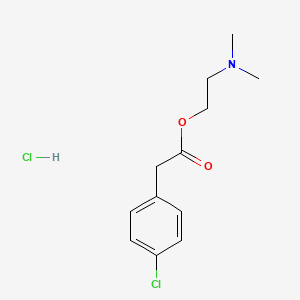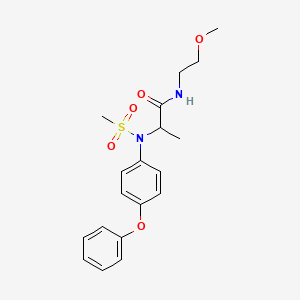
1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione, also known as BRL-15572, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are inhibitory receptors that play a crucial role in regulating neuronal excitability. By enhancing the activity of GABA-A receptors, 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione may reduce neuronal excitability, leading to its anxiolytic, anticonvulsant, and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to its anxiolytic, anticonvulsant, and antidepressant effects. Additionally, 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory and antinociceptive effects. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione is its specificity towards GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Additionally, 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione has been found to be well-tolerated in animal studies, indicating its potential as a therapeutic agent. However, one of the limitations of 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione is its complex synthesis method, which requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione. One area of research could focus on elucidating its mechanism of action, which may lead to the development of more specific and effective therapeutic agents. Additionally, further studies could investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on developing more efficient synthesis methods for 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione, which would make it more accessible for research purposes. Finally, studies could investigate the long-term effects of 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione on neuronal function and overall health.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)-2,5-pyrrolidinedione has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been found to exhibit anti-inflammatory and antinociceptive effects.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-18-7-2-8-19(10-9-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRFKJHUNPXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methyl-1,4-diazepan-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide](/img/structure/B4018448.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4018466.png)
![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)
![2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4018479.png)
![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)